

comparative analysis of high and low erucic acid rapeseed oils

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Docosenoic acid

Cat. No.: B15177530

[Get Quote](#)

A Comparative Analysis of High and Low Erucic Acid Rapeseed Oils

This guide provides an objective comparison of high erucic acid rapeseed (HEAR) oil and low erucic acid rapeseed (LEAR) oil, commonly known as canola oil. The analysis is supported by experimental data on their biochemical composition, physicochemical properties, and distinct applications, tailored for researchers, scientists, and drug development professionals.

Introduction

Rapeseed (*Brassica napus*) is a major global oilseed crop.^[1] Historically, rapeseed oil contained high levels of erucic acid (cis-13-docosenoic acid), a 22-carbon monounsaturated omega-9 fatty acid.^{[1][2]} Traditional rapeseed varieties can contain 30-60% erucic acid.^{[3][4]} Due to health concerns linked to high erucic acid consumption in animal studies, Canadian researchers in the 1970s developed cultivars with very low levels of erucic acid through traditional plant breeding.^{[5][6]} This LEAR oil was named "canola" (Canadian Oil, Low Acid) and is now a staple food-grade oil worldwide.^[6] HEAR oil, by contrast, is cultivated specifically for its unique industrial applications.^{[7][8]}

Biochemical Composition: A Tale of Two Fatty Acid Profiles

The fundamental difference between HEAR and LEAR oils lies in their fatty acid composition, specifically the concentration of erucic acid and oleic acid. Low erucic acid varieties were bred

to have less than 2% erucic acid, a level considered safe for human consumption.[5][9]

Data Presentation: Fatty Acid Composition

The following table summarizes the typical fatty acid profiles of high and low erucic acid rapeseed oils.

Fatty Acid	Chemical Notation	High Erucic Acid	Low Erucic Acid
		Rapeseed (HEAR) Oil (%)	Rapeseed (LEAR) Oil / Canola (%)
Palmitic Acid	C16:0	~4.5	~4.0
Stearic Acid	C18:0	~5.8	~2.0
Oleic Acid	C18:1 (ω -9)	~15-30	~61.0
Linoleic Acid	C18:2 (ω -6)	~11-21	~21.0
Alpha-Linolenic Acid	C18:3 (ω -3)	~8-11	~9-11
Eicosenoic Acid	C20:1	~8-12	<2.0
Erucic Acid	C22:1 (ω -9)	~45-55	<2.0 (typically <0.5)
Saturated Fatty Acids	-	~8.0	~7.0
Monounsaturated Fatty Acids	-	~60-70	~63.0
Polyunsaturated Fatty Acids	-	~20-30	~28.0

Note: Values are approximate and can vary based on cultivar, growing conditions, and processing methods.[7][9][10]

Physicochemical Properties

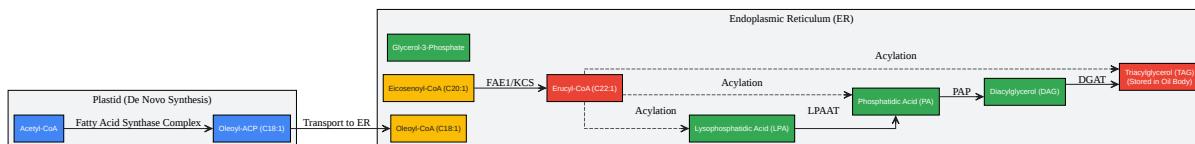
The distinct fatty acid profiles of HEAR and LEAR oils directly influence their physical and chemical properties, determining their stability and suitability for various applications. HEAR oil's high erucic acid content contributes to its high stability and resistance to oxidation, making it ideal for high-temperature industrial processes.[\[11\]](#) LEAR oil's high monounsaturated-to-polyunsaturated fatty acid ratio also confers good oxidative stability.[\[12\]](#)

Data Presentation: Comparative Physicochemical Properties

Property	High Erucic Acid Rapeseed (HEAR) Oil	Low Erucic Acid Rapeseed (LEAR) Oil / Canola	Significance
Oxidative Stability	High	Good	Resistance to degradation from heat, light, and oxygen. Higher stability is crucial for industrial lubricants and high-temperature cooking. [11] [12]
Smoke Point	High (Varies)	~204°C / 400°F (Refined)	The temperature at which oil begins to produce a continuous bluish smoke. Important for frying applications. [13] [14]
Primary Use	Industrial (oleochemicals, lubricants)	Food & Cooking	Reflects the safety and functional properties of the oil. [3] [15]
Nutritional Profile	Not for food use due to high erucic acid	Favorable: Low saturated fat, high MUFA & PUFA	LEAR oil is considered a heart-healthy cooking oil. [3] [6]

Biological Effects and Signaling Pathways

High Erucic Acid Rapeseed (HEAR) Oil


The primary health concern associated with high dietary intake of erucic acid stems from animal studies, which linked it to myocardial lipidosis—a temporary accumulation of fats in the heart muscle.[\[3\]](#)[\[4\]](#)[\[5\]](#) This is attributed to the slow rate of mitochondrial β -oxidation of erucic acid.[\[4\]](#) However, these adverse cardiac effects have not been confirmed in humans.[\[3\]](#)[\[16\]](#) More recent research suggests potential therapeutic benefits of erucic acid, including anti-inflammatory activity.[\[16\]](#)

Low Erucic Acid Rapeseed (LEAR) Oil

LEAR oil is widely recognized for its health benefits. Its low saturated fat content and high levels of monounsaturated (oleic acid) and polyunsaturated fats (linoleic and alpha-linolenic acids) contribute to its cardioprotective effects, such as reducing LDL cholesterol.[\[9\]](#)[\[14\]](#) The favorable omega-6 to omega-3 fatty acid ratio (around 2:1) is also a key nutritional advantage.[\[10\]](#)

Erucic Acid Biosynthesis Pathway

Erucic acid is synthesized in the endoplasmic reticulum through the elongation of oleic acid (C18:1). This process is primarily controlled by the enzyme Fatty Acid Elongase 1 (FAE1), which is a 3-ketoacyl-CoA synthase (KCS).[\[15\]](#) The resulting erucic acid is then incorporated into triacylglycerols (TAGs) for storage in the seed oil, primarily at the sn-1 and sn-3 positions of the glycerol backbone.[\[17\]](#)

[Click to download full resolution via product page](#)

Caption: Erucic acid biosynthesis via fatty acid elongation and the Kennedy pathway for TAG assembly.

Experimental Protocols

Oil Extraction from Rapeseeds

A common method for laboratory-scale oil extraction involves mechanical pressing followed by solvent extraction to maximize yield.

Methodology:

- Seed Preparation: Clean rapeseeds to remove foreign material. For some protocols, seeds may be pre-treated (e.g., heated at 60-80°C) to improve extraction efficiency.[18]
- Mechanical Pressing: Use a laboratory screw press to mechanically extract the crude oil from the seeds. The resulting solid material is known as press cake or meal.[19]
- Solvent Extraction:
 - Grind the press cake into a fine powder.
 - Perform solvent extraction on the powdered meal using a solvent like hexane or heptane in a Soxhlet apparatus or an accelerated solvent extractor (ASE).[19]

- The solvent dissolves the remaining oil from the meal.
- Solvent Removal: Remove the solvent from the oil-solvent mixture using a rotary evaporator under reduced pressure to obtain the pure extracted oil.[19]


Fatty Acid Composition Analysis by Gas Chromatography (GC)

This protocol details the standard method for determining the fatty acid profile of the extracted oil.

Methodology:

- Saponification & Methylation (FAMEs Preparation):
 - Weigh approximately 0.15-0.20 g of the oil sample into a flask.[20]
 - Add 5 mL of NaOH in methanol and saponify for 10 minutes to break the triglyceride bonds, releasing free fatty acids.[20]
 - Add 5 mL of BF3-methanol (boron trifluoride-methanol) and reflux for 2 minutes to methylate the fatty acids, creating fatty acid methyl esters (FAMEs).[20]
 - Add 5 mL of heptane and boil for 1 minute. The FAMEs will move into the heptane (upper) layer.[20]
 - Add a saturated NaCl solution to separate the layers clearly.
- Gas Chromatography Analysis:
 - Inject 1 μ L of the heptane layer containing FAMEs into a gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Supelco SPTM-2560).[20]
 - Typical GC Conditions:
 - Injector Temperature: 200-250°C

- Detector Temperature: 280°C
- Carrier Gas: Helium or Hydrogen
- Oven Temperature Program: Start at 100°C, hold for several minutes, then ramp up to ~250°C to separate the FAMEs based on chain length and degree of unsaturation.[20]
- Identification and Quantification: Identify individual FAMEs by comparing their retention times to those of known standards. The peak area of each FAME is used to calculate its relative percentage in the total fatty acid profile.[20]

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the extraction and analysis of rapeseed oil.

Conclusion

High erucic acid and low erucic acid rapeseed oils are two distinct products derived from the same plant species, but bred for vastly different purposes. LEAR (canola) oil is a nutritionally valuable edible oil with a favorable fatty acid profile for human consumption. In contrast, HEAR

oil is an important renewable feedstock for the oleochemical industry, prized for the unique properties conferred by its high erucic acid content. The selection of oil depends entirely on the intended application, with clear distinctions in their biochemical, nutritional, and functional characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapeseed - Wikipedia [en.wikipedia.org]
- 2. Erucic acid - Wikipedia [en.wikipedia.org]
- 3. Erucic Acid in Edible Fats and Oils [cfs.gov.hk]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. Does rapeseed contain too much erucic acid? — littleseed [littleseed.co.uk]
- 6. eclipsefoods.com [eclipsefoods.com]
- 7. Erucic acid rapeseed: 1. Prospects of improvements | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 8. High erucic oils - Gustav Heess [gustavheess.com]
- 9. Rapeseed oil - Wikipedia [en.wikipedia.org]
- 10. apcz.umk.pl [apcz.umk.pl]
- 11. dataintelo.com [dataintelo.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (*Brassica napus*) [frontiersin.org]
- 16. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Analysis of Rapeseed Oils [bio-protocol.org]
- To cite this document: BenchChem. [comparative analysis of high and low erucic acid rapeseed oils]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15177530#comparative-analysis-of-high-and-low-erucic-acid-rapeseed-oils\]](https://www.benchchem.com/product/b15177530#comparative-analysis-of-high-and-low-erucic-acid-rapeseed-oils)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com